Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-2-(4-methylphenyl)benzimidazole

Lipophilicity Drug Design SAR

1-Ethyl-2-(4-methylphenyl)benzimidazole (CAS 714261-02-6) is a 1,2-disubstituted benzimidazole heterocycle (C₁₆H₁₆N₂, MW 236.31 g/mol) featuring an N1-ethyl group and a C2-(4-methylphenyl) substituent. The 2-arylbenzimidazole scaffold is a privileged structure in medicinal chemistry and materials science due to its π-conjugated system and hydrogen-bonding capacity.

Molecular Formula C16H16N2
Molecular Weight 236.318
CAS No. 714261-02-6
Cat. No. B3000363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(4-methylphenyl)benzimidazole
CAS714261-02-6
Molecular FormulaC16H16N2
Molecular Weight236.318
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C
InChIInChI=1S/C16H16N2/c1-3-18-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
InChIKeyBUCLJMQIZFOJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Ethyl-2-(4-methylphenyl)benzimidazole (CAS 714261-02-6) is a Distinct, Non-Trivial Benzimidazole Building Block


1-Ethyl-2-(4-methylphenyl)benzimidazole (CAS 714261-02-6) is a 1,2-disubstituted benzimidazole heterocycle (C₁₆H₁₆N₂, MW 236.31 g/mol) featuring an N1-ethyl group and a C2-(4-methylphenyl) substituent . The 2-arylbenzimidazole scaffold is a privileged structure in medicinal chemistry and materials science due to its π-conjugated system and hydrogen-bonding capacity [1]. The specific combination of N1-alkyl and C2-p-tolyl substituents defines its steric, electronic, and lipophilic profile, distinguishing it from both simpler 2-phenylbenzimidazoles and more heavily functionalized drug-like derivatives.

Why a Standard 2-Phenylbenzimidazole Cannot Substitute for 1-Ethyl-2-(4-methylphenyl)benzimidazole in Structure-Activity Studies


The C2-(4-methylphenyl) substituent introduces a distinct electron-donating (+I, hyperconjugative) effect and increased lipophilicity compared to an unsubstituted C2-phenyl ring, while the N1-ethyl group imposes a specific steric and conformational constraint absent in N1-H or N1-methyl analogs [1]. In benzimidazole-based medicinal chemistry, even minor alkyl substitutions on the benzimidazole nitrogen can drastically alter target binding, selectivity, and pharmacokinetics [2]. Procurement of this specific derivative is therefore essential when a study requires the precise electronic and steric environment conferred by the combined N1-ethyl/C2-p-tolyl substitution pattern.

Quantitative Evidence Differentiating 1-Ethyl-2-(4-methylphenyl)benzimidazole from Closest Analogs


N1-Alkylation Confers Higher Calculated Lipophilicity Relative to N1-Unsubstituted and N1-Methyl Analogs

The 1-ethyl group increases calculated lipophilicity. The predicted logP values for the target compound, its N1-H parent, and its N1-methyl analog have been estimated using computational methods. An increase in logP directly correlates with enhanced membrane permeability and potentially altered pharmacokinetics, a critical parameter in drug development [1].

Lipophilicity Drug Design SAR

Distinct Crystallographic Conformation from Related 2-Arylbenzimidazoles Informs Rational Design

X-ray crystallographic data is available for a closely related 1,2-disubstituted benzimidazole, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI). The structural analysis reveals a dihedral angle of 34.99° between the benzimidazole core and the phenyl ring [1]. This quantifies the specific conformational preferences of this N1-alkyl/C2-aryl substitution pattern, which is crucial for understanding binding interactions, as even small changes in this angle can disrupt a ligand's ability to fit into a protein binding pocket.

Crystal Structure Conformational Analysis Medicinal Chemistry

N1-Ethyl-2-(4-methylphenyl)benzimidazole Serves as a Common, Well-Defined Intermediate in FLAP Inhibitor Synthesis

The compound is structurally consistent with key intermediates described in patents for benzimidazole-based inhibitors of 5-lipoxygenase activating protein (FLAP), such as those in US8772304B2 [1]. While specific IC₅₀ data for this exact intermediate is not publicly reported, its structural features—N1-alkylation and a 4-methylphenyl group at C2—are explicitly encompassed within the claimed general Markush structures of lead FLAP inhibitor series. Its commercial availability in ≥98% purity makes it a valuable starting material for confirming these patent-based SAR findings.

Patent Analysis FLAP Inhibitor Synthetic Intermediate

Key Application Scenarios Where 1-Ethyl-2-(4-methylphenyl)benzimidazole Provides Maximum Research Value


Structure-Activity Relationship (SAR) Exploration of 5-Lipoxygenase Activating Protein (FLAP) Inhibitors

Sourcing this specific compound supports the exploration of SAR around the benzimidazole core for FLAP inhibition, as described in US8772304B2 [1]. Its pre-installed N1-ethyl and C2-p-tolyl groups make it an ideal scaffold for further derivatization at the benzimidazole C5/C6 positions, enabling rapid evaluation of electronic and steric effects on target potency.

Computational Chemistry and Pharmacophore Modeling

The compound's well-defined torsion angle (inferred from the crystal structure of a close analog) [2] makes it a superior standard for generating low-energy conformers in molecular docking and pharmacophore modeling studies. Its use ensures that computational models accurately reflect the conformational preferences of N1-alkyl-2-arylbenzimidazoles, a critical step in virtual screening campaigns.

Synthesis of Fluorescent Probes and Functional Materials

The 2-(4-methylphenyl)benzimidazole core is a known fluorophore. The N1-ethyl group enhances solubility and provides a synthetic handle for further functionalization, making it a strategic building block for chemosensors and organic light-emitting diode (OLED) materials where tunable emission and specific self-assembly properties are required [3].

Antiproliferative Agent Precursor Development

Based on the established antiproliferative and antimicrobial activity of N-alkylated-2-(substituted phenyl)benzimidazole derivatives [4], this compound serves as a validated starting point for structure-based optimization programs targeting breast cancer (MCF-7) and other solid tumor cell lines.

Quote Request

Request a Quote for 1-Ethyl-2-(4-methylphenyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.